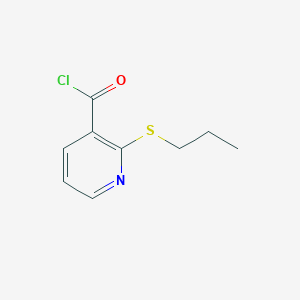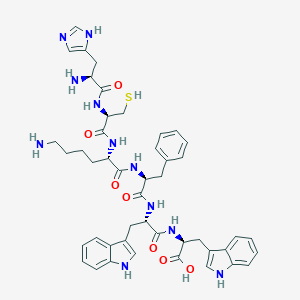
His-Cys-Lys-Phe-Trp-Trp
Übersicht
Beschreibung
The hexapeptide His-Cys-Lys-Phe-Trp-Trp is a synthetic sequence designed for specific studies in biochemistry and molecular biology. This sequence includes amino acids with unique side chains: histidine (His), cysteine (Cys), lysine (Lys), phenylalanine (Phe), and tryptophan (Trp) repeated twice, which are known for their distinctive chemical properties and roles in biological systems.
Synthesis Analysis
Peptide synthesis generally involves the stepwise addition of amino acids or the coupling of smaller peptides in a specific sequence. For hexapeptides like this compound, solid-phase synthesis is a common method, allowing for the precise assembly of amino acid sequences through repetitive cycles of deprotection and coupling reactions (Cheng et al., 2001).
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological function. Techniques such as NMR spectroscopy and X-ray crystallography are used to determine the conformation and spatial arrangement of atoms within the peptide. The structure of peptides similar to this compound would be characterized by their secondary structures (e.g., α-helices, β-sheets) and the specific orientation of side chains which influence their biological activity and interaction with other molecules (Onesti et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of peptides is influenced by the functional groups of their amino acid residues. For this compound, the presence of cysteine allows for the formation of disulfide bridges, contributing to the stability of the peptide's tertiary structure. The aromatic residues (Phe and Trp) may participate in π-π interactions, while the basic side chain of Lys and the imidazole group of His can engage in ionic interactions and hydrogen bonding (McKenzie et al., 2000).
Physical Properties Analysis
The physical properties of peptides, including solubility, thermal stability, and hydrophobicity, are determined by their amino acid composition and sequence. The solubility of this compound in aqueous or organic solvents would be influenced by the hydrophobic residues (Phe, Trp) and the charged residues (His, Lys, Cys), affecting its application in biological studies and pharmaceutical formulations (Asgharzadeh et al., 2019).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards specific enzymes, potential for post-translational modifications, and ability to form complexes with metals or other small molecules, are key to its functionality. For example, the cysteine residue offers potential for redox reactions and metal binding, while the basic nature of Lys and the nucleophilic character of His can facilitate enzyme-substrate interactions and catalysis (Bradford et al., 2009).
Wissenschaftliche Forschungsanwendungen
Hemmung der HIV-1-Integrase
“His-Cys-Lys-Phe-Trp-Trp” ist bekannt dafür, die HIV-1-Integrase (IN) zu hemmen, ein Schlüsselenzym im Lebenszyklus des HIV-1-Virus . Dieses Enzym ist für die Integration der viralen DNA in das Genom des Wirts verantwortlich, ein kritischer Schritt in der Replikation des Virus .
Aktivität auf andere Retroviren
Zusätzlich zu seiner Aktivität auf HIV-1 ist “this compound” auch auf Integrasen aus anderen Retroviren aktiv . Dazu gehören HIV-2, das feline Immundefizienzvirus und das Moloney-Murine-Leukämievirus .
Hemmung der Desintegrationsreaktion
Es wurde festgestellt, dass das Hexapeptid die Desintegrationsreaktion hemmt . Dies deutet darauf hin, dass “this compound” an oder in der Nähe der katalytischen Stelle von IN wirkt .
Potenzielle therapeutische Anwendungen
Angesichts seiner inhibitorischen Wirkungen auf die HIV-1-Integrase und andere Retroviren hat “this compound” potenzielle therapeutische Anwendungen bei der Behandlung von HIV und anderen retroviralen Infektionen
Wirkmechanismus
Target of Action
The primary target of the compound His-Cys-Lys-Phe-Trp-Trp is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host cell’s genome, a critical step in the replication of the virus .
Mode of Action
This compound acts as an inhibitor of the HIV-1 integrase . It inhibits the integrase-mediated 3′-processing and integration of HIV DNA . This prevents the integration of the viral DNA into the host cell’s genome, thereby disrupting the replication of the virus .
Biochemical Pathways
The compound affects the HIV replication pathway by inhibiting the action of the HIV-1 integrase . By preventing the integration of the viral DNA into the host cell’s genome, it disrupts the life cycle of the virus and prevents the production of new virus particles .
Result of Action
The inhibition of the HIV-1 integrase by this compound results in the disruption of the HIV life cycle . This prevents the replication of the virus and the production of new virus particles, which can help to control the spread of the virus within the host .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64)/t33-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHDAFCBITUNSR-CCMAZBEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N11O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433657 | |
| Record name | His-Cys-Lys-Phe-Trp-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
906.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172546-75-7 | |
| Record name | His-Cys-Lys-Phe-Trp-Trp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the His-Cys-Lys-Phe-Trp-Trp peptide contribute to beer stability?
A1: The this compound peptide, while not naturally occurring in beer, showcases the significant antioxidant potential of thiol-containing compounds. The research primarily focuses on the reaction kinetics of various thiol compounds, including this peptide, with the 1-hydroxyethyl radical. [] This radical is a central intermediate in beer oxidation processes, which can lead to undesirable flavor changes. The study demonstrated that this compound exhibits a high reaction rate with the 1-hydroxyethyl radical (0.5 × 10⁹ L mol⁻¹ s⁻¹). [] This suggests that the peptide, and similar thiol-containing compounds, could act as radical scavengers, neutralizing the 1-hydroxyethyl radical and potentially slowing down beer oxidation. This contributes to maintaining the desired flavor profile of the beer over time.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
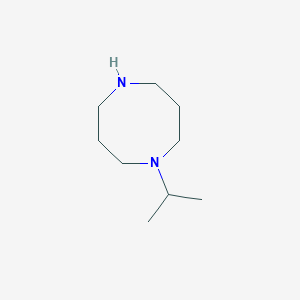
![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)
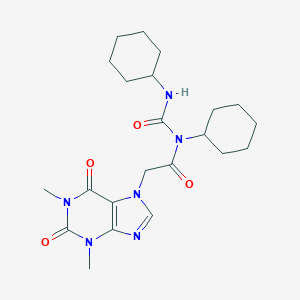
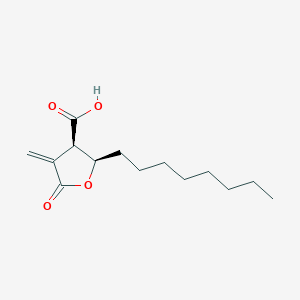
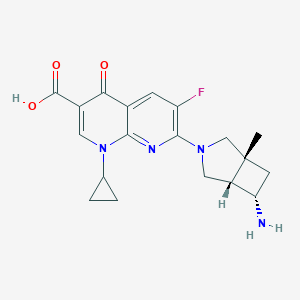
![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)


